n-Benzylmethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of n-Benzylmethanesulfonamide and its derivatives can be achieved through eco-friendly methods in aqueous media, highlighting an expeditious approach to amide bearing benzenemethanesulfonamides with excellent yields. These methods emphasize environmental sustainability while maintaining high efficiency in producing targeted sulfonamide compounds (Ajani et al., 2013).
Molecular Structure Analysis
The molecular structure of arylmethanesulfonamides, including n-Benzylmethanesulfonamide, has been extensively studied through X-ray crystallography, revealing detailed conformational information. These studies provide insights into the shorter N–S bond lengths and rotational relationships between different molecular planes, which are crucial for understanding their reactivity and interactions (Hanson & Hitchcock, 2004).
Chemical Reactions and Properties
n-Benzylmethanesulfonamide participates in various chemical reactions, including catalytic regioselective synthesis of indene derivatives through the cleavage of sp3 C-N bonds. This versatility underscores its role in synthesizing structurally diverse molecules under mild conditions, showcasing its importance in organic synthesis (Liu et al., 2010).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as n-Benzylmethanesulfonamide, can be deduced from their crystallographic studies. The analysis of different polymorphic forms and the conformation of various substituents provides essential data for understanding the compound's stability, solubility, and overall behavior in different environments (Gelbrich et al., 2010).
Chemical Properties Analysis
The chemical properties of n-Benzylmethanesulfonamide derivatives are influenced by their molecular structure and conformation. Studies focusing on the dissociation thermodynamics of these compounds in aqueous solutions shed light on their reactivity, acidity, and potential interactions with other molecules, which are pivotal for their application in various chemical reactions and as intermediates in synthesis processes (Khoma, 2017).
Scientific Research Applications
Catalytic Application in Organic Synthesis
n-Benzylmethanesulfonamide has been utilized in organic synthesis, particularly as a catalyst. For example, N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide), a related compound, has been employed for the tetrahydropyranylation of alcohols and phenols. This process involves the protection and deprotection of alcohols and phenols, which is a crucial step in the synthesis of complex organic molecules (Khazaei, Rostami, & Mahboubifar, 2007).
Eco-Friendly Synthesis in Aqueous Medium
n-Benzylmethanesulfonamide derivatives have been synthesized in eco-friendly processes. An example is the synthesis of benzenemethanesulfonamides and their N,N-diethyl substituted amido moieties in an aqueous medium. This method highlights the importance of environmentally benign synthesis methods in the pharmaceutical industry (Ajani, Familoni, Echeme, & Wu, 2013).
Ring Enlargement of Cycloalkanones
Benzylsulfonyldiazomethane, another derivative, has been used for the ring enlargement of cycloalkanones. This process is significant in organic synthesis, where altering the ring size of a compound can dramatically change its properties and potential applications (Toyama, Aoyama, & Shioiri, 1982).
Structural Studies and Polymorphism
The polymorphic forms of compounds related to n-Benzylmethanesulfonamide, such as 4,4′-methylenebis(benzenesulfonamide), have been studied. This research is important for understanding the different physical properties that a single chemical entity can exhibit, which can influence its behavior in various applications (Gelbrich, Haddow, & Griesser, 2010).
Generation of α-Carboxamidoalkylating Electrophiles
The use of n-Benzylmethanesulfonamide derivatives in generating α-benzamidomethylating electrophiles has been noted. This process is important for creating specific functional groups in organic molecules, which can lead to the development of novel compounds with unique properties (Moe, Sayre, & Portoghese, 1981).
Conformational Analysis
The conformation of n-Benzylmethanesulfonamide and its derivatives has been a subject of study. Understanding the conformation of these molecules is crucial for their potential application in drug design and other areas of chemistry (Gowda, Foro, & Fuess, 2007), (Hanson & Hitchcock, 2004).
Thermodynamics of Dissociation
The thermodynamics of the dissociation of aminomethanesulfonic acid and its derivatives, including N-benzyl derivatives, have been investigated. This research is vital for understanding the stability and reactivity of these compounds in different environments (Khoma, 2017).
Palladium-Catalysed Arylation
Palladium-catalyzed arylation of methanesulfonamides, including n-Benzylmethanesulfonamide, has been described. This reaction is part of a broader class of cross-coupling reactions that are fundamental in the synthesis of many organic compounds (Zeevaart, Parkinson, & Koning, 2005).
Safety And Hazards
properties
IUPAC Name |
N-benzylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKJABGOSPYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284360 | |
Record name | n-benzylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzylmethanesulfonamide | |
CAS RN |
3989-45-5 | |
Record name | N-(Phenylmethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3989-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 36910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC36910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-benzylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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